N'-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide
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Overview
Description
N’-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of hydrazides, which are characterized by the presence of a hydrazine functional group attached to an acyl group. The presence of fluorine atoms in its structure imparts significant chemical stability and reactivity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide typically involves the reaction of a heptafluoroketone with benzohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N’-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high reactivity and ability to form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]benzohydrazide
- N’-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxo-2-heptanylidene]nicotinohydrazide
Uniqueness
N’-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide is unique due to its high fluorine content, which imparts exceptional chemical stability and reactivity
Properties
CAS No. |
203200-76-4 |
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Molecular Formula |
C14H11F7N2O2 |
Molecular Weight |
372.24 g/mol |
IUPAC Name |
N'-[(Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide |
InChI |
InChI=1S/C14H11F7N2O2/c1-8(22-23-11(25)9-5-3-2-4-6-9)7-10(24)12(15,16)13(17,18)14(19,20)21/h2-7,22H,1H3,(H,23,25)/b8-7- |
InChI Key |
CBPLYQHOYNDADX-FPLPWBNLSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C(C(C(F)(F)F)(F)F)(F)F)/NNC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)NNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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